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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-1-cyclohexyl-1-

methylurea

CAS No.: 82744-88-5

Cat. No.: B185496

Get Quote

From Agrochemical Potency to Medicinal Pharmacophores

Executive Summary & Structural Logic
The phenylurea scaffold represents a masterclass in structural versatility. Originally dominated

by herbicides like Diuron and Linuron, this chemical architecture has evolved into a privileged

structure in oncology (e.g., Sorafenib). This guide objectively compares the performance of key

chlorinated phenylurea derivatives, dissecting how chlorine substitution patterns dictate

biological outcomes—shifting efficacy from Photosystem II (PSII) inhibition in plants to kinase

inhibition in mammalian cells.

The "Chlorine Effect" in SAR
The biological activity of these derivatives hinges on the electronic and steric nature of the

phenyl ring substituents.

Lipophilicity (LogP): Chlorine atoms increase lipophilicity, facilitating transport across waxy

plant cuticles or mammalian cell membranes.
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Electronic Withdrawal: The electron-withdrawing nature of chlorine ($ \sigma_p = 0.23 $)

acidifies the urea N-H protons, strengthening hydrogen bond donation to target proteins

(e.g., Ser264 in the D1 protein of PSII or Glu/Asp residues in kinase ATP pockets).

Positional Isomerism: The 3,4-dichloro pattern (Diuron) historically outperforms the 4-

monochloro (Monuron) due to optimized shape complementarity within the

binding niche of PSII.

Comparative Performance Data
Table 1: Physicochemical & Herbicidal Potency Profile
Data aggregated from standard bioassays on Brassica napus and physicochemical databases.

Compoun
d

Structure
Code

Substituti
on

LogP
Water
Sol.
(mg/L)

PSII
Inhibition
IC50 (µM)

Primary
Mode of
Action

Fenuron Phenylurea None (H) 0.98 3850 > 50.0
Weak PSII

inhibitor

Monuron 4-Cl-PU 4-Cl 1.94 230 2.4

Moderate

PSII

inhibitor

Diuron
3,4-diCl-

PU
3,4-diCl 2.68 42 0.05

Potent PSII

inhibitor

(D1 binder)

Linuron
3,4-diCl-N-

OMe

3,4-diCl

(+N-

methoxy)

3.20 81 0.08

Potent PSII

inhibitor +

Contact

action

Table 2: Toxicology & Safety Profile (Mammalian)
Critical for assessing cross-over risks in drug development.
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Compound
Rat Oral LD50
(mg/kg)

Carcinogenicity
Potential

Reproductive
Toxicity

Diuron 3,400

Urinary bladder

carcinoma (High

dose)

Low risk; non-

aromatase inhibitor

Linuron 1,500
Testicular interstitial

adenomas

Anti-androgenic

activity confirmed

Sorafenib > 2,000
Confirmed Cytotoxic

(Targeted)

Teratogenic (Category

D)

Scientist's Note: While Diuron and Linuron share the 3,4-dichloro motif, the N-methoxy group in

Linuron alters its metabolic fate, leading to distinct anti-androgenic toxicity profiles compared to

Diuron. This highlights that "scaffold hopping" requires rigorous re-validation of safety.

Visualizing the Mechanism
The following diagram illustrates the divergent pathways where the same urea core serves two

masters: the D1 protein in plants and the VEGFR kinase in humans.
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Caption: Divergent mechanisms of action: The 3,4-dichloro substitution enhances binding

affinity in both plant PSII complexes and human kinase domains, but the tail group determines
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selectivity.

Experimental Protocols
These protocols are designed for reproducibility and safety.

Protocol A: Synthesis of 3,4-Dichlorophenylurea
Derivatives
Objective: Synthesize high-purity Diuron analogs for SAR testing. Reaction Type: Nucleophilic

addition of amine to isocyanate.[1]

Reagents:

3,4-Dichloroaniline (1.0 eq)

Dimethylcarbamoyl chloride (1.1 eq) OR Methyl Isocyanate (Warning: High Toxicity)

Safer Alternative: Triphosgene method (described below).[1]

Triethylamine (Et3N) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

Preparation: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere. Add 3,4-

dichloroaniline (10 mmol) and DCM (50 mL).

Activation: Cool to 0°C. Add Et3N (12 mmol) dropwise.

Addition: Slowly add triphosgene (3.4 mmol) dissolved in DCM. Note: Triphosgene generates

phosgene in situ; perform strictly in a fume hood.

Isocyanate Formation: Stir for 30 min at 0°C, then allow to warm to RT. Monitor via IR (look

for -NCO peak at ~2270 cm⁻¹).[1]

Coupling: Cool back to 0°C. Add dimethylamine (2.0 M in THF, 11 mmol) dropwise.
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Workup: Stir for 4 hours. Quench with water. Wash organic layer with 1M HCl (to remove

unreacted amine) and brine.

Purification: Recrystallize from Ethanol/Water.

Validation: 1H NMR (DMSO-d6) should show Urea NH singlet at ~8.5 ppm.

Protocol B: Hill Reaction Assay (Herbicidal Potency)
Objective: Quantify IC50 values using the DCPIP reduction method. Principle: DCPIP (blue)

acts as an artificial electron acceptor. When PSII is active, DCPIP reduces to colorless

DCPIPH2. Inhibitors (Diuron) prevent this color change.

Workflow Diagram:

1. Isolate Chloroplasts
(Spinach leaves + Sucrose Buffer)

2. Prepare Assay Mix
(Chloroplasts + DCPIP + Test Compound)

3. Light Exposure
(Saturating Light > 5 mins)

4. Measure Absorbance
(600 nm)

5. Calculate IC50
(Non-linear regression)

Click to download full resolution via product page

Caption: Standardized Hill Reaction protocol for assessing PSII inhibition potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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